molecular formula C21H16F2N4O B10924242 N-(3-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924242
M. Wt: 378.4 g/mol
InChI Key: UNSKZHHRXJQJAY-UHFFFAOYSA-N
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Description

N~4~-(3-Fluorophenyl)-1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms on phenyl rings, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Fluorophenyl)-1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Fluorophenyl)-1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide for nucleophilic substitution, and sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(3-Fluorophenyl)-1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N4-(3-Fluorophenyl)-1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the core structure.

    4-(3-Fluorophenylcarbamoyl)phenylboronic acid: Contains a similar fluorophenyl group but has different functional groups and applications.

Uniqueness

N~4~-(3-Fluorophenyl)-1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide is unique due to its specific arrangement of fluorophenyl groups and the pyrazolo[3,4-B]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and development efforts.

Properties

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16F2N4O/c1-12-10-18(21(28)25-16-5-3-4-15(23)11-16)19-13(2)26-27(20(19)24-12)17-8-6-14(22)7-9-17/h3-11H,1-2H3,(H,25,28)

InChI Key

UNSKZHHRXJQJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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